Reactivity Advantage: Methanol Group vs. Unsubstituted Analog (CAS 1195251-29-6)
The target compound features a reactive methanol group at the 2-position, a critical handle for functionalization. This contrasts sharply with the unsubstituted analog, 8-chloroimidazo[1,2-a]pyridine (CAS 1195251-29-6), which lacks this moiety and offers no direct route to common derivatives like the chloromethyl or aminomethyl variants without multi-step synthesis . The 2-yl-methanol group can be readily converted to a chloromethyl derivative or an amine, enabling efficient diversification [1].
| Evidence Dimension | Functional Handle at 2-Position |
|---|---|
| Target Compound Data | Methanol group (-CH₂OH) |
| Comparator Or Baseline | Hydrogen (-H) in 8-chloroimidazo[1,2-a]pyridine |
| Quantified Difference | Presence vs. absence of a key functional group |
| Conditions | Analysis of molecular structure and reactivity profile |
Why This Matters
The presence of the methanol group enables a wider range of direct chemical transformations, making it a superior building block for creating diverse compound libraries.
- [1] Marie, E., Bouclé, S., Enguehard-Gueiffier, C., & Gueiffier, A. (2012). Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. Molecules, 17(9), 10683-10707. DOI: 10.3390/molecules170910683. View Source
